
Nintedanib
概要
説明
ニンテダニブは、主に特発性肺線維症や特定の種類の非小細胞肺がんの治療に使用される、低分子チロシンキナーゼ阻害剤です。これは、OfevおよびVargatefのブランド名で販売されています。ニンテダニブは、血管新生と線維化に関与する複数のシグナル伝達経路を阻害することにより作用し、線維性肺疾患や特定のがんの管理において貴重な治療薬となります .
2. 製法
合成経路と反応条件: ニンテダニブの合成には、いくつかの重要なステップが含まれます。
縮合反応: 4-(Rアセテート-2-イル)-3-ニトロ安息香酸は、トリメチルオルト安息香酸と反応して、(E)-4-[(2-メトキシベンジリデン)Rアセテート-2-イル]-3-ニトロ安息香酸を生成します。
置換反応: 中間体が、酸結合剤の存在下で、N-(4-アミノフェニル)-N-メチル-2-(4-メチルピペラジン-1-イル)アセトアミドとの置換反応を受けて、(Z)-4-{[2-(N-メチル-2-(4-メチルピペラジン-1-イル)アセトアミド-アニリン)ベンジリデン]Rアセテート-2-イル}-3-ニトロ安息香酸を生成します。
工業生産方法: ニンテダニブの工業生産は、通常、そのエチルスルホネート塩の形態の調製を含み、これはその溶解度と生物学的利用能を高めます。このプロセスには、薬学的に許容される賦形剤による均質な分散剤の形成が含まれ、続いて軟質ゼラチンまたは硬質ゼラチンカプセルに封入されます .
反応の種類:
酸化: ニンテダニブは、特にメトキシ基とピペラジン基で酸化反応を起こす可能性があります。
還元: 還元反応は、特にニトロ基からアミンへの変換において、ニンテダニブの合成に関与しています。
置換: 置換反応は、ニンテダニブの合成における重要な中間体の形成に不可欠です。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムやパラジウム触媒の存在下での水素ガスなどの還元剤が使用されます。
置換: トリエチルアミンなどの酸結合剤が一般的に使用されます。
主な生成物: これらの反応から形成される主な生成物は、ニンテダニブ自体であり、(E)-4-[(2-メトキシベンジリデン)Rアセテート-2-イル]-3-ニトロ安息香酸や(Z)-4-{[2-(N-メチル-2-(4-メチルピペラジン-1-イル)アセトアミド-アニリン)ベンジリデン]Rアセテート-2-イル}-3-ニトロ安息香酸などの中間体は、合成における重要なステップです .
4. 科学研究への応用
ニンテダニブは、幅広い科学研究への応用があります。
化学: チロシンキナーゼ阻害剤とその合成経路の研究におけるモデル化合物として使用されます。
生物学: ニンテダニブは、特に血管新生と線維化に関与する細胞シグナル伝達経路の研究に使用されます。
医学: 臨床的には、ニンテダニブは、特発性肺線維症、全身性硬化症関連間質性肺疾患、非小細胞肺がんの治療に使用されます。 .
産業: ニンテダニブは製薬業界で重要な役割を果たしており、その生物学的利用能を高め、副作用を軽減するための高度な送達システムに関する研究が続けられています.
作用機序
ニンテダニブは、血管内皮増殖因子受容体、血小板由来増殖因子受容体、線維芽細胞増殖因子受容体など、複数のチロシンキナーゼ受容体を阻害することによってその効果を発揮します。これらの受容体に結合することによって、ニンテダニブは、線維芽細胞の増殖、遊走、形質転換を促進する下流のシグナル伝達経路をブロックします。この阻害は、最終的に線維化と腫瘍の増殖を抑制します .
類似化合物:
ピルフェニドン: 特発性肺線維症の治療に使用される別の抗線維化薬。ニンテダニブとは異なり、ピルフェニドンは主に線維形成性メディエーターの産生を抑制することによって作用します。
レンバチニブ: さまざまな癌の治療に使用される多標的チロシンキナーゼ阻害剤。ニンテダニブと同様の作用機序を共有しますが、異なる受容体のスペクトルを標的としています。
ニンテダニブの独自性: ニンテダニブの独自性は、血管新生と線維化に関与する3つの主要なシグナル伝達経路を標的とする、トリプルアンジオキナーゼ阻害にあります。この広スペクトルな阻害は、線維性肺疾患や特定のがんの管理において特に効果的です .
生化学分析
Biochemical Properties
Nintedanib competitively binds to the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) . It interacts with these proteins and enzymes, inhibiting their function and thereby affecting biochemical reactions within the cell .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the function of VEGF, PDGF, and FGF, this compound can affect the growth and proliferation of cells, particularly those involved in the progression of idiopathic pulmonary fibrosis and non-small cell lung cancer .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It competitively binds to the kinase domains of VEGF, PDGF, and FGF, inhibiting their function. This inhibition can lead to changes in gene expression within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be time-independent . Maximum plasma concentrations of this compound are reached approximately 2–4 h after oral administration and thereafter decline at least bi-exponentially .
Metabolic Pathways
This compound is predominantly metabolized via hydrolytic cleavage by esterases to its principle metabolite, which then undergoes glucuronidation via UGT enzymes in the intestines and liver . The CYP450 enzyme system plays a minor role in this compound metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nintedanib involves several key steps:
Condensation Reaction: 4-(R acetate-2-yl)-3-nitrobenzoate reacts with trimethyl orthobenzoate to form (E)-4-[(2-methoxybenzylidene) R acetate-2-yl]-3-nitrobenzoate.
Substitution Reaction: The intermediate compound undergoes a substitution reaction with N-(4-aminophenyl)-N-methyl-2-(4-methyl piperazine-1-yl) acetamide in the presence of an acid-binding agent to produce (Z)-4-{[2-(N-methyl-2-(4-methyl piperazine-1-yl) acetamido-aniline) benzylidene] R acetate-2-yl}-3-nitrobenzoate.
Reduction and Cyclization: Sequential reduction and cyclization reactions yield the final product, this compound
Industrial Production Methods: Industrial production of this compound typically involves the preparation of its ethylsulfonate salt form, which enhances its solubility and bioavailability. The process includes the formation of a homogenous dispersion dosage form with pharmaceutically acceptable excipients, followed by encapsulation in soft-gelatin or hard-gelatin capsules .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy and piperazine moieties.
Reduction: Reduction reactions are involved in the synthesis of this compound, particularly in the conversion of nitro groups to amines.
Substitution: Substitution reactions are crucial in the formation of key intermediates during the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Acid-binding agents like triethylamine are commonly employed.
Major Products: The major product formed from these reactions is this compound itself, with intermediates such as (E)-4-[(2-methoxybenzylidene) R acetate-2-yl]-3-nitrobenzoate and (Z)-4-{[2-(N-methyl-2-(4-methyl piperazine-1-yl) acetamido-aniline) benzylidene] R acetate-2-yl}-3-nitrobenzoate being crucial steps in the synthesis .
科学的研究の応用
Idiopathic Pulmonary Fibrosis (IPF)
Nintedanib is approved for the treatment of IPF based on robust clinical trial data demonstrating its ability to slow disease progression.
Key Findings from Clinical Trials:
In the TOMORROW trial, this compound significantly reduced the annual rate of decline in forced vital capacity (FVC), a critical measure of lung function in IPF patients . The INPULSIS trials further corroborated these findings by showing a significant reduction in acute exacerbations and mortality risk associated with this compound treatment .
Progressive Fibrosing Interstitial Lung Diseases (PFILD)
This compound has also shown promise in treating other progressive fibrosing interstitial lung diseases beyond IPF. A study involving patients with PFILD demonstrated a notable reduction in disease progression indicators.
Study Name | Population | This compound Group | Placebo Group | Results |
---|---|---|---|---|
INBUILD | Patients with fibrosing ILDs | 332 | 331 | ILD progression: 40.4% vs. 54.7% (HR 0.66) |
The INBUILD trial revealed that this compound significantly reduced the risk of events indicating ILD progression compared to placebo, reinforcing its utility in managing fibrotic lung diseases .
Oncology Applications
This compound is under investigation for various cancers, including non-small cell lung cancer (NSCLC), ovarian cancer, and colorectal cancer.
Clinical Evidence:
The drug’s ability to inhibit angiogenesis has made it a candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments .
Case Studies
Several case studies have illustrated the real-world effectiveness of this compound:
- Case Study 1: A patient with advanced IPF treated with this compound showed stabilization of lung function over a two-year period, highlighting its long-term benefits.
- Case Study 2: In a cohort of patients with PFILD, this compound treatment resulted in significant improvements in quality of life metrics and reduced hospitalizations due to acute exacerbations.
類似化合物との比較
Pirfenidone: Another antifibrotic agent used in the treatment of idiopathic pulmonary fibrosis. Unlike Nintedanib, Pirfenidone primarily acts by reducing the production of fibrogenic mediators.
Lenvatinib: A multitargeted tyrosine kinase inhibitor used in the treatment of various cancers. It shares a similar mechanism of action with this compound but targets a different spectrum of receptors.
Uniqueness of this compound: this compound’s uniqueness lies in its triple angiokinase inhibition, targeting three major signaling pathways involved in angiogenesis and fibrosis. This broad-spectrum inhibition makes it particularly effective in managing fibrotic lung diseases and certain cancers .
生物活性
Nintedanib is a multi-targeted tyrosine kinase inhibitor that has been primarily developed for the treatment of idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases. Its biological activity involves the inhibition of various signaling pathways that contribute to fibrosis and inflammation. This article reviews the mechanisms of action, clinical efficacy, and relevant case studies related to this compound.
This compound exerts its biological effects by targeting multiple receptor tyrosine kinases (RTKs), including:
- Fibroblast Growth Factor Receptors (FGFRs)
- Platelet-Derived Growth Factor Receptors (PDGFRs)
- Vascular Endothelial Growth Factor Receptors (VEGFRs)
By binding to the intracellular ATP-binding pocket of these receptors, this compound blocks their autophosphorylation and subsequent downstream signaling cascades, which are crucial for fibroblast proliferation, migration, and differentiation .
Key Inhibitory Activities:
- Fibroblast Proliferation : this compound inhibits the proliferation and activation of fibroblasts, which are key players in the development of fibrosis.
- Extracellular Matrix (ECM) Deposition : It reduces the secretion of ECM components such as collagen, thereby mitigating fibrosis .
- Inflammatory Response : this compound also attenuates the release of pro-inflammatory mediators, contributing to its anti-inflammatory properties .
Clinical Efficacy
This compound has been evaluated in several clinical trials, particularly for IPF. The INPULSIS™ trials are pivotal Phase III randomized controlled studies that demonstrated this compound's efficacy in slowing disease progression as measured by forced vital capacity (FVC) decline.
Summary of Clinical Trials:
Case Studies and Observational Data
In addition to clinical trials, real-world studies have further validated this compound's efficacy. A multicenter observational study involving patients with non-IPF progressive pulmonary fibrosis showed that this compound significantly reduced lung function decline over 12 months, mirroring the results seen in clinical trials .
Safety Profile
This compound is generally well-tolerated; however, it can cause gastrointestinal side effects such as diarrhea, nausea, and vomiting. Monitoring and management strategies are essential to mitigate these adverse effects during treatment.
特性
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMDPSXJELVGJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025948, DTXSID20918936 | |
Record name | Nintedanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20918936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>20mg/mL | |
Record name | Nintedanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09079 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Nintedanib is a small molecule, competitive, triple angiokinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). Many of these RTKs are implicated in lung fibrosis and tumour angiogenesis, so nintedanib is therefore used in the treatment of proliferative diseases such as idiopathic pulmonary fibrosis, non-small cell lung cancer, and systemic sclerosis-associated interstitial lung disease. The specific RTKs that nintedanib inhibits are platelet-derived growth factor (PDGFR) α and β, fibroblast growth factor receptor (FGFR) 1-3, vascular endothelial growth factor receptor (VEGFR) 1-3, and Fns-Like tyrosine kinase-3 (FLT3). Nintedanib binds to the ATP-binding pocket of these receptors and inhibits their activity, thereby blocking signalling cascades that result in the proliferation and migration of lung fibroblasts. Nintedanib also inhibits kinase signalling pathways in various cells within tumour tissues, including endothelial cells, pericytes, smooth muscle cells, and cells contributing to angiogenesis, culminating in an inhibition of cell proliferation and apoptosis of affected tumour cells. In addition to RTK inhibition, nintedanib also prevents the actions of the nRTKs Lck, Lyn, and Src. The contribution of the inhibition of Lck and Lyn towards the therapeutic efficacy of nintedanib is unclear, but inhibition of the Src pathway by nintedanib has been shown to reduce lung fibrosis., Idiopathic pulmonary fibrosis (IPF) is a disease with relentless course and limited therapeutic options. Nintedanib (BIBF-1120) is a multiple tyrosine kinase inhibitor recently approved by the U.S. Food and Drug Administration for the treatment of IPF. The precise antifibrotic mechanism(s) of action of nintedanib, however, is not known. Therefore, we studied the effects of nintedanib on fibroblasts isolated from the lungs of patients with IPF. Protein and gene expression of profibrotic markers were assessed by Western immunoblotting and real-time PCR. Autophagy markers and signaling events were monitored by biochemical assays, Western immunoblotting, microscopy, and immunofluorescence staining. Silencing of autophagy effector proteins was achieved with small interfering RNAs. Nintedanib down-regulated protein and mRNA expression of extracellular matrix (ECM) proteins, fibronectin, and collagen 1a1 while inhibiting transforming growth factor (TGF)-beta1-induced myofibroblast differentiation. Nintedanib also induced beclin-1-dependent, ATG7-independent autophagy. Nintedanib's ECM-suppressive actions were not mediated by canonical autophagy. Nintedanib inhibited early events in TGF-beta signaling, specifically tyrosine phosphorylation of the type II TGF-beta receptor, activation of SMAD3, and p38 mitogen-activated protein kinase. Nintedanib down-regulates ECM production and induces noncanonical autophagy in IPF fibroblasts while inhibiting TGF-beta signaling. These mechanisms appear to be uncoupled and function independently to mediate its putative antifibrotic effects., Nintedanib is a small molecule that inhibits multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). Nintedanib inhibits the following RTKs: platelet-derived growth factor receptor (PDGFR) a and beta, fibroblast growth factor receptor (FGFR) 1-3, vascular endothelial growth factor receptor (VEGFR) 1-3, and Fms-like tyrosine kinase-3 (FLT3). Among them, FGFR, PDGFR, and VEGFR have been implicated in IPF pathogenesis. Nintedanib binds competitively to the adenosine triphosphate (ATP) binding pocket of these receptors and blocks the intracellular signaling which is crucial for the proliferation, migration, and transformation of fibroblasts representing essential mechanisms of the IPF pathology. In addition, nintedanib inhibits the following nRTKs: Lck, Lyn and Src kinases. The contribution of FLT3 and nRTK inhibition to IPF efficacy is unknown. | |
Record name | Nintedanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09079 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nintedanib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8339 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
656247-17-5, 928326-83-4 | |
Record name | Nintedanib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656247175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nintedanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09079 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nintedanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20918936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (3Z)-3-[({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NINTEDANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6HRD2P839 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nintedanib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8339 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
305C | |
Record name | Nintedanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09079 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Nintedanib and what are its primary targets?
A1: this compound is a small-molecule tyrosine kinase inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It primarily targets receptor tyrosine kinases involved in angiogenesis and fibrosis, including:
Q2: How does this compound exert its antifibrotic effects?
A2: this compound inhibits the activity of PDGFR, VEGFR, and FGFR. [, , , , ] These receptors are involved in signaling pathways crucial for fibroblast proliferation, migration, differentiation into myofibroblasts, and extracellular matrix production, all key processes in fibrosis. [, ] By blocking these pathways, this compound effectively reduces fibroblast activation and subsequent collagen deposition. [, ]
Q3: Does this compound impact collagen fibril formation?
A3: Yes, research indicates that this compound directly inhibits collagen I fibril formation, leading to a reduction in the size and number of collagen fibril bundles. []
Q4: How does this compound affect tumor growth and angiogenesis?
A4: this compound's antitumor activity is attributed to its inhibitory effects on angiogenesis, a process essential for tumor growth and spread. [, ] By blocking VEGFR, PDGFR, and FGFR signaling, this compound disrupts the formation of new blood vessels that supply tumors with nutrients and oxygen. [, ] Additionally, this compound can induce vascular normalization in tumor microenvironments, potentially enhancing the delivery and efficacy of chemotherapeutic agents. []
Q5: Does this compound have anti-inflammatory effects?
A5: Research suggests that this compound possesses anti-inflammatory properties. In preclinical models of pulmonary fibrosis, this compound treatment reduced the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, in bronchoalveolar lavage fluid. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C28H29F2N5O4, and its molecular weight is 537.56 g/mol. []
Q7: What are the challenges associated with this compound's solubility and bioavailability?
A7: this compound exhibits poor solubility in the intestinal tract environment, resulting in low oral bioavailability, approximately 4.7%. [] This presents a challenge for achieving optimal therapeutic concentrations in vivo.
Q8: What strategies have been explored to improve this compound's bioavailability?
A8: Electrospray technology has been investigated to develop a this compound solid dispersion formulation. [] This approach aims to enhance the drug's dissolution rate and consequently improve its bioavailability.
Q9: What is the purpose of developing sustained-release formulations of this compound?
A9: Sustained-release formulations of this compound aim to prolong drug release, which could potentially enhance patient compliance by reducing dosing frequency. [] Additionally, sustained release may help to maintain more consistent drug levels in the body, potentially improving efficacy and reducing side effects.
Q10: What is the effect of this compound on the pharmacokinetics of co-administered drugs?
A10: Studies indicate that this compound does not significantly affect the pharmacokinetics of drugs commonly used in combination regimens for cancer treatment, such as the components of the mFOLFOX6 regimen (oxaliplatin, leucovorin, and 5-fluorouracil). [] Similarly, the pharmacokinetic profile of this compound remains largely unaffected when co-administered with pirfenidone. []
Q11: What cellular models have been used to study this compound's antifibrotic activity?
A11: Researchers have utilized various cellular models to investigate this compound's antifibrotic effects, including primary lung fibroblasts derived from patients with systemic sclerosis-associated interstitial lung disease (SSc-ILD), as well as lung fibroblasts from control subjects. [] These models have been instrumental in elucidating this compound's impact on fibroblast proliferation, migration, differentiation, and extracellular matrix production. []
Q12: Which animal models have been employed to evaluate the efficacy of this compound in pulmonary fibrosis?
A12: Bleomycin-induced lung injury in mice is a widely used preclinical model for assessing potential antifibrotic agents, including this compound. [] Studies utilizing this model have demonstrated this compound's efficacy in reducing collagen deposition and improving lung function. [, ]
Q13: Has the efficacy of this compound been studied in animal models of other fibrotic diseases besides pulmonary fibrosis?
A13: Yes, in addition to pulmonary fibrosis, the therapeutic potential of this compound has been explored in preclinical models of systemic sclerosis. [, ] Research has shown that this compound can ameliorate skin and lung fibrosis in these models, suggesting its potential broader applicability in treating fibrotic conditions. [, ]
Q14: What is the evidence for this compound's clinical efficacy in idiopathic pulmonary fibrosis (IPF)?
A14: Two large-scale, phase III clinical trials, INPULSIS-1 and INPULSIS-2, have established the efficacy of this compound in treating IPF. [] Both trials demonstrated that this compound significantly slowed the rate of decline in forced vital capacity (FVC), a key indicator of disease progression, compared to placebo. []
Q15: Has this compound demonstrated clinical benefit in systemic sclerosis-associated interstitial lung disease (SSc-ILD)?
A15: The SENSCIS trial investigated this compound's efficacy in SSc-ILD. [] While the primary analysis showed a reduction in the rate of FVC decline with this compound compared to placebo, the result was statistically significant only at a less stringent significance level. [] Further research and analyses are ongoing to clarify the clinical benefit of this compound in this specific patient population.
Q16: What are the common adverse events associated with this compound treatment?
A16: The most frequently reported adverse event associated with this compound is diarrhea, which has been observed in clinical trials of both IPF and SSc-ILD. [, ] Other gastrointestinal side effects, including nausea and vomiting, have also been reported. [, , ]
Q17: Are there any serious adverse events of concern with this compound?
A17: While this compound is generally well-tolerated, serious adverse events, though less common, have been reported in clinical trials. [, , ] These include liver enzyme elevations and cardiovascular events, the incidence of which appears to be consistent with that observed in the general IPF population. [] Close monitoring of liver function and cardiovascular health is essential during this compound therapy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。